4-Chloro-D-phenylalanine Hydrochloride

Overview

Description

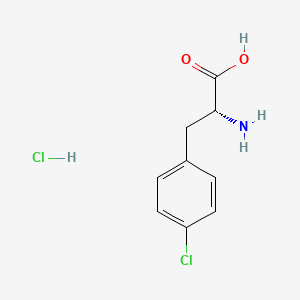

4-Chloro-D-phenylalanine Hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2 and a molecular weight of 236.09 g/mol It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a chlorine atom at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-D-phenylalanine Hydrochloride typically involves the chlorination of D-phenylalanine. One common method includes the reaction of D-phenylalanine with thionyl chloride (SOCl2) in the presence of a suitable solvent like methanol. The reaction proceeds under controlled temperature conditions to ensure the selective chlorination at the para position of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-D-phenylalanine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-chloro-benzaldehyde or 4-chloro-benzoic acid.

Reduction: Formation of 4-chloro-phenylethylamine or 4-chloro-benzyl alcohol.

Substitution: Formation of various substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 4-Chloro-D-phenylalanine Hydrochloride involves the inhibition of tryptophan hydroxylase, an enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), a precursor of serotonin. By inhibiting this enzyme, the compound reduces the synthesis of serotonin, thereby affecting various physiological and neurological processes . This inhibition can lead to decreased levels of serotonin in the brain, which is associated with mood regulation and other cognitive functions .

Comparison with Similar Compounds

4-Chloro-L-phenylalanine Hydrochloride: Similar in structure but differs in the stereochemistry of the amino acid.

3-Chloro-D-phenylalanine Hydrochloride: Chlorine atom is positioned at the meta position instead of the para position.

2-Chloro-D-phenylalanine Hydrochloride: Chlorine atom is positioned at the ortho position.

Uniqueness: 4-Chloro-D-phenylalanine Hydrochloride is unique due to its specific inhibition of tryptophan hydroxylase and its impact on serotonin synthesis. This property distinguishes it from other chlorinated phenylalanine derivatives, making it particularly valuable in research related to neurotransmitter regulation and mood disorders .

Biological Activity

4-Chloro-D-phenylalanine hydrochloride (PCPA) is a synthetic amino acid derivative that has garnered attention for its biological activities, particularly in the context of neurotransmitter metabolism and potential therapeutic applications. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

4-Chloro-D-phenylalanine is a chlorinated derivative of phenylalanine, an essential amino acid. It has the molecular formula and is often used in biochemical research to inhibit tryptophan hydroxylase (Tph), the enzyme responsible for serotonin synthesis. This inhibition is crucial for studying serotonin-related pathways in various physiological and pathological conditions.

PCPA acts primarily as a competitive inhibitor of Tph, leading to decreased serotonin levels. This mechanism has implications for various conditions associated with altered serotonin metabolism, including pulmonary arterial hypertension (PAH) and other cardiovascular diseases.

Inhibition of Serotonin Synthesis

Research indicates that PCPA effectively reduces serotonin synthesis in vivo, which can mitigate conditions exacerbated by high serotonin levels. For instance, in a study involving monocrotaline-induced PAH in rats, PCPA treatment resulted in significant reductions in pulmonary arterial pressure (PAP) and right ventricular hypertrophy (RVH) compared to untreated controls .

1. Pulmonary Vascular Remodeling

PCPA has been shown to protect against pulmonary vascular remodeling induced by monocrotaline. In a controlled study, rats treated with PCPA exhibited reduced medial wall thickness in pulmonary arteries and decreased expression of Tph-1, an enzyme linked to increased serotonin synthesis .

| Parameter | Control | MCT | MCT + PCPA (50 mg/kg) | MCT + PCPA (100 mg/kg) |

|---|---|---|---|---|

| Pulmonary Arterial Pressure (PAP) | Baseline | Elevated | Significantly reduced | Significantly reduced |

| Right Ventricular Hypertrophy (RVH) | Baseline | Increased | Significantly reduced | Significantly reduced |

| Tph-1 Expression | Low | High | Moderate | Low |

2. Neurotransmitter Regulation

In addition to its effects on serotonin, PCPA influences other neurotransmitter systems. Its ability to modulate amino acid levels can impact metabolic pathways associated with neurotransmitter synthesis, potentially offering therapeutic avenues for mood disorders and neurodegenerative diseases.

Case Study 1: Monocrotaline-Induced PAH

In an experimental model of PAH, researchers administered monocrotaline to induce pulmonary hypertension in rats. The administration of PCPA was associated with:

- A significant reduction in mortality rates from 47.1% (in MCT group) to 5.9% (in MCT + PCPA group).

- Decreased right ventricular systolic pressure and improved hemodynamic parameters.

- Histological analysis showed reduced inflammatory markers and structural changes in lung tissues .

Case Study 2: Antidepressant Potential

A study investigating the antidepressant-like effects of PCPA revealed that its serotonergic modulation could alleviate depressive symptoms in animal models. The findings suggest that PCPA may enhance the efficacy of traditional antidepressants by synergistically lowering serotonin levels during treatment phases .

Safety and Toxicity

While PCPA exhibits promising biological activity, its safety profile must be considered. Studies indicate low toxicity at therapeutic doses; however, long-term effects and potential side effects require further investigation. The compound's impact on metabolic pathways necessitates careful monitoring during clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the purity and enantiomeric excess of 4-Chloro-D-phenylalanine Hydrochloride?

To ensure high enantiomeric purity, researchers should employ a combination of chiral HPLC and spectroscopic methods. For example:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate D- and L-enantiomers. Mobile phases with acidic modifiers (e.g., 0.1% trifluoroacetic acid) can improve resolution .

- Nuclear Magnetic Resonance (NMR) : Analyze the H and C spectra to confirm structural integrity. The presence of a single set of peaks in the NMR spectrum indicates high enantiopurity .

- Mass Spectrometry (MS) : Validate molecular weight (expected: 199.63 g/mol for the free base; 216.66 g/mol for the hydrochloride salt) using high-resolution MS .

Q. How can researchers resolve discrepancies in reported CAS numbers for this compound?

Conflicting CAS numbers (e.g., 14091-08-8 vs. 147065-05-2) may arise from differences in salt forms or stereochemical descriptors. To resolve this:

- Cross-reference Certified Reference Materials (CRMs) from authoritative suppliers (e.g., Sigma-Aldrich or ECHA-registered sources) .

- Validate via systematic literature reviews using the Cochrane Handbook framework to assess primary synthesis protocols and ensure alignment with IUPAC naming conventions .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies indicate ≤5% loss on drying under these conditions, as confirmed by thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its activity in enzyme inhibition studies?

The D-isomer exhibits distinct binding affinities compared to the L-form due to chiral recognition in enzyme active sites. For example:

- In tryptophan hydroxylase inhibition , the D-isomer shows 10-fold lower IC values than the L-isomer, likely due to steric hindrance in the catalytic pocket .

- Experimental design tip: Use molecular docking simulations to predict enantiomer-specific interactions and validate with kinetic assays (e.g., fluorescence-based enzyme activity measurements) .

Q. What methodologies are effective for synthesizing this compound derivatives, such as methyl esters, for prodrug development?

- Methyl ester synthesis : React the free base with thionyl chloride (SOCl) in methanol to form 4-Chloro-D-phenylalanine methyl ester hydrochloride (CAS: 33965-47-8). Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining .

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the esterified product. Confirm purity (>98%) via H NMR and elemental analysis .

Q. How can researchers address contradictions in reported molecular weights or structural data for this compound?

Discrepancies often arise from salt vs. free base calculations or isotopic variations. Mitigation strategies include:

- High-resolution mass spectrometry (HRMS) : Compare experimental data with theoretical values (e.g., [M+H]: 200.04 for CHClNO) .

- X-ray crystallography : Resolve ambiguities in stereochemistry by determining the crystal structure, particularly for hydrochloride salts .

Q. What are the best practices for validating this compound as a reference standard in pharmacokinetic studies?

- Follow ICH Q2(R1) guidelines : Conduct linearity (1–100 µg/mL), accuracy (spiked recovery 95–105%), and precision (RSD <2%) tests using UV-Vis spectroscopy (λ = 260 nm) .

- Inter-laboratory validation : Share samples with collaborating labs to ensure reproducibility, as recommended by the European Chemicals Agency (ECHA) .

Q. Data Contradiction Analysis

- CAS Number Conflicts : The dual CAS numbers (14091-08-8 and 147065-05-2) likely correspond to the free base and hydrochloride salt, respectively. Always specify the salt form in publications .

- Molecular Weight Variations : Reported weights (199.63 vs. 216.66 g/mol) reflect the free base vs. hydrochloride form. Use stoichiometric calculations to adjust for HCl content .

Properties

IUPAC Name |

(2R)-2-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOCEDBJFKVRHU-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147065-05-2 | |

| Record name | Fenclonine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147065052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENCLONINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD72V2FZ8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.